[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate
Overview
Description
[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl acetate group and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-chloro-2-methylaniline, is reacted with phosgene to form the corresponding isocyanate.
Coupling Reaction: The isocyanate is then reacted with phenyl acetate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Substitution: Electrophiles such as nitric acid or halogens, and a catalyst like sulfuric acid.
Reduction: Hydrogen gas and a palladium catalyst.
Major Products Formed
Hydrolysis: Phenyl acetic acid and 4-chloro-2-methylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: 4-chloro-2-methylphenylamine.
Scientific Research Applications
[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Materials Science: The compound can be used in the development of polymers and resins with specific properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of [2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins or enzymes that regulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chloro-2-methylphenyl)amino]carbonyl}benzoic acid
- 2-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl methyl ester
Uniqueness
[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in medicinal chemistry and materials science, where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-9-12(17)7-8-14(10)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBIKAFAXDYEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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